Fenpropathrin (CAS: 39515-41-8) is a highly lipophilic, broad-spectrum synthetic pyrethroid ester characterized by a 2,2,3,3-tetramethylcyclopropanecarboxylate core and an alpha-cyano group. It stands out in the agrochemical and chemoinformatics sectors due to its dual functionality as both a potent insecticide and an acaricide, a trait relatively rare among classical pyrethroids. With a low aqueous solubility (0.014 mg/L at 25°C), low vapor pressure (0.73 mPa at 20°C), and a high octanol-water partition coefficient (log Kow ~5.1), it is highly suited for stable, non-volatile emulsifiable concentrate (EC) formulations. Its unique structural configuration imparts a distinct mixed Type I and Type II neurotoxicological profile, making it a critical procurement choice for specialized resistance-management formulations and standardized analytical residue testing [1].
Substituting Fenpropathrin with standard Type II pyrethroids (such as cypermethrin or deltamethrin) or pure Type I pyrethroids (such as bifenthrin) often fails in practical field and formulation applications. Standard pyrethroids typically lack sufficient acaricidal efficacy, forcing formulators to procure and tank-mix secondary acaricides (e.g., propargite or dicofol), which increases formulation complexity, solvent load, and phase-separation risks. Furthermore, Fenpropathrin’s unique tetramethylcyclopropane ring—as opposed to the dichlorovinyl group in cypermethrin—dictates specific hydrolytic vulnerabilities. Replacing it with a generic pyrethroid alters the degradation kinetics in soil and water, potentially violating environmental persistence targets or leading to premature active ingredient breakdown in alkaline formulation matrices .
In comparative bioassays against the red spider mite (Oligonychus coffeae), Fenpropathrin demonstrates exceptionally high toxicity compared to conventional acaricides. The median lethal concentration (LC50) for Fenpropathrin was determined to be 11.44 ppm, whereas standard procurement alternatives like propargite and dicofol required 232.03 ppm and 599.21 ppm, respectively [1]. This ~20-fold to 50-fold increase in potency allows formulators to drastically reduce the active ingredient loading in the final commercial product.
| Evidence Dimension | Median Lethal Concentration (LC50) |
| Target Compound Data | Fenpropathrin: 11.44 ppm |
| Comparator Or Baseline | Propargite: 232.03 ppm; Dicofol: 599.21 ppm |
| Quantified Difference | 20x to 52x lower concentration required for equivalent mortality |
| Conditions | Laboratory bioassay on conventionally managed Oligonychus coffeae populations |
Allows for significantly lower active ingredient loading, reducing raw material procurement volume, solvent requirements, and overall formulation costs.
Fenpropathrin exhibits extreme sensitivity to alkaline hydrolysis, which strictly governs its formulation parameters. At 25°C, the compound is highly stable at neutral pH (pH 7), with a degradation half-life (DT50) exceeding 2 years. However, under alkaline conditions, the ester bond cleaves rapidly, reducing the half-life to 8 days at pH 9, and less than 1 day at pH 10 . This quantitative degradation profile requires buyers to strictly specify neutral-to-acidic emulsifiers, solvents, and buffering agents when designing stable liquid formulations.
| Evidence Dimension | Hydrolysis Half-life (DT50) at 25°C |
| Target Compound Data | >2 years (at pH 7) |
| Comparator Or Baseline | 8 days (at pH 9) and <1 day (at pH 10) |
| Quantified Difference | Exponential acceleration of degradation under alkaline conditions |
| Conditions | Aqueous buffer solutions at 25°C |
Dictates strict procurement requirements for neutral or acidic co-formulants and explicitly precludes the use of alkaline tank-mixes.
Commercial Fenpropathrin is a racemate, but its enantiomers exhibit significantly different environmental degradation rates. In soil-earthworm microcosms, the highly bioactive S-Fenpropathrin enantiomer degrades with a half-life of 17.28 to 25.48 days, whereas the less active R-Fenpropathrin persists longer, with a half-life of 26.35 to 43.31 days[1]. This enantioselective breakdown leads to the enrichment of R-Fenpropathrin over time.
| Evidence Dimension | Soil Degradation Half-life (T1/2) |
| Target Compound Data | S-Fenpropathrin: 17.28–25.48 days |
| Comparator Or Baseline | R-Fenpropathrin: 26.35–43.31 days |
| Quantified Difference | S-enantiomer degrades approximately 1.5x to 1.7x faster than the R-enantiomer |
| Conditions | Soil-earthworm microcosm incubation |
Justifies the strategic procurement of enantiopure S-Fenpropathrin for applications requiring rapid environmental clearance coupled with higher bioactivity.
Pyrethroids are generally classified into Type I (lacking an alpha-cyano group, causing repetitive firing) and Type II (containing an alpha-cyano group, causing convulsive symptoms). Fenpropathrin is structurally a Type II pyrethroid but is neurophysiologically unique: it induces the repetitive nerve firing characteristic of Type I compounds while simultaneously producing the pronounced convulsive phase typical of Type II compounds [1]. This dual-action mechanism differentiates it from pure Type I (e.g., bifenthrin) and pure Type II (e.g., cypermethrin) analogs.
| Evidence Dimension | Neurotoxicological symptom profile |
| Target Compound Data | Fenpropathrin: Mixed Type I repetitive firing + Type II convulsive phase |
| Comparator Or Baseline | Cypermethrin (Strictly Type II) and Bifenthrin (Strictly Type I) |
| Quantified Difference | Simultaneous exhibition of both distinct pyrethroid symptom classes |
| Conditions | In vivo neurophysiological assessment |
Provides a distinct, multi-pathway resistance-breaking profile for controlling pest populations that have adapted to standard single-action pyrethroids.
Due to its exceptionally low LC50 against mites compared to standard acaricides like propargite, Fenpropathrin is the optimal active ingredient for formulating low-volume, broad-spectrum ECs. It allows manufacturers to create a single-active formulation that targets both insects and mites, eliminating the need to procure and blend separate insecticidal and acaricidal agents [1].
Leveraging its unique mixed Type I and Type II neurotoxicological profile, Fenpropathrin is highly suited for integration into rotation programs designed to manage pyrethroid-resistant pest populations. Its dual-action mechanism provides efficacy where pests have developed target-site insensitivity to strictly Type I or Type II pyrethroids [2].
Based on the distinct degradation kinetics and higher bioactivity of S-Fenpropathrin, advanced agrochemical manufacturers can procure and isolate the S-enantiomer to formulate high-potency, fast-degrading products. This approach minimizes long-term soil residue (avoiding R-enantiomer buildup) while maximizing immediate pest knockdown [3].
Because of its specific hydrolytic vulnerability at alkaline pH and its unique phototransformation pathways, high-purity Fenpropathrin is a critical procurement item for analytical laboratories. It serves as a benchmark standard for calibrating chromatographic equipment used in soil and water residue monitoring, particularly in agricultural runoff studies.
Acute Toxic;Irritant;Environmental Hazard